
Apalutamide-COOH
Overview
Description
Apalutamide-COOH is a derivative of apalutamide, a nonsteroidal antiandrogen medication primarily used for the treatment of prostate cancer. Apalutamide works by inhibiting the action of androgens (male hormones) by binding to androgen receptors, thereby preventing the growth of cancer cells. This compound retains the core structure of apalutamide but includes a carboxyl group, which may influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apalutamide-COOH involves several key steps:
Starting Materials: The synthesis begins with the preparation of 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide.
Reaction with Carboxylating Agents:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Apalutamide-COOH undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups.
Scientific Research Applications
Apalutamide is an androgen receptor inhibitor used in the treatment of prostate cancer . It is specifically indicated for non-metastatic castration-resistant and metastatic castration-sensitive prostate cancer .
Mechanism of Action
Apalutamide functions as an antagonist of the androgen receptor (AR), binding directly to the AR ligand-binding domain . By binding, apalutamide disrupts AR signaling, inhibits DNA binding, and impedes AR-mediated gene transcription, ultimately blocking the effect of androgens that promote tumor growth . In human CRPC cell lines, apalutamide antagonizes AR-mediated signaling in AR overexpressing .
Clinical Trials and Efficacy
- Improved Progression-Free Survival: Apalutamide, when combined with androgen deprivation therapy (ADT), has demonstrated improved prostate-specific antigen progression-free survival (PSA-PFS) in castration-sensitive prostate cancer .
- Phase 3 Studies: The efficacy and safety of apalutamide have been established in two Phase 3 randomized, placebo-controlled studies for non-metastatic castration-resistant prostate cancer .
- Overall Survival Benefit: In patients with non-metastatic castration-resistant prostate cancer (nmCRPC), apalutamide was associated with a 25% reduction in the risk of death compared to placebo . This survival benefit was noted despite the crossover of placebo-treated patients and higher rates of subsequent life-prolonging therapy in the placebo group .
- PSA Decline: The addition of apalutamide to ADT results in a rapid and durable PSA decline in the majority of patients . A decline of ≥90% or to ≤0.2 ng/ml occurred in 59% and 51% respectively in the apalutamide plus ADT arm, versus 13% and 18% in the placebo plus ADT arm .
Real-World Studies
- A real-world study assessing apalutamide in men with nonmetastatic castration-resistant prostate cancer (nmCRPC) showed that apalutamide was used after other ARSIs in over 40% of patients . The study revealed limited efficacy in this context, although the effectiveness of apalutamide without prior other ARSI treatment was comparable with that reported in clinical trial results .
Dosage and Administration
- Following administration of the recommended dosage, apalutamide steady-state was achieved after 4 weeks and the mean accumulation ratio was approximately 5-fold .
Adverse Effects
Mechanism of Action
Apalutamide-COOH exerts its effects by binding to the ligand-binding domain of androgen receptors, preventing their activation by androgens. This inhibition blocks the translocation of androgen receptors to the nucleus, thereby reducing the transcription of androgen-responsive genes. The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling and cell proliferation.
Comparison with Similar Compounds
Enzalutamide: Another nonsteroidal antiandrogen used for prostate cancer treatment.
Bicalutamide: A first-generation nonsteroidal antiandrogen with a similar mechanism of action.
Darolutamide: A newer nonsteroidal antiandrogen with a distinct chemical structure.
Uniqueness of Apalutamide-COOH: this compound is unique due to the presence of the carboxyl group, which may enhance its binding affinity to androgen receptors and potentially improve its therapeutic efficacy. The carboxyl group also provides additional sites for chemical modification, allowing for the development of new derivatives with improved properties.
Biological Activity
Apalutamide-COOH, a derivative of apalutamide, has garnered attention for its potential biological activity, particularly in the context of prostate cancer treatment. This article delves into the compound's pharmacodynamics, mechanisms of action, and clinical implications based on recent research findings.
Overview of this compound
This compound (CAS#: 1332391-04-4) is a carboxylic acid derivative of apalutamide, a potent androgen receptor (AR) antagonist. Its molecular formula is , with a molecular weight of 464.39 g/mol . The compound is primarily studied for its ability to inhibit AR signaling pathways, which are crucial in the progression of prostate cancer.
Apalutamide functions by binding to the ligand-binding domain of the AR with a significantly higher affinity than traditional anti-androgens like bicalutamide. Specifically, it exhibits an IC50 value of approximately 16 nM, indicating its potency as an antagonist . Unlike bicalutamide, apalutamide does not exhibit partial agonist activity, making it a full antagonist across various cell lines, including those with mutations that confer resistance to other treatments .
Pharmacodynamics and Efficacy
Table 1: Pharmacodynamic Properties of Apalutamide
Property | Value |
---|---|
IC50 (Androgen Receptor) | 16 nM |
Relative Affinity (vs Bicalutamide) | 7-10 times greater |
Full Antagonist Activity | Yes |
Tumor Regression in Models | >50% in LNCaP models |
In preclinical studies using mouse xenograft models, apalutamide demonstrated significant antitumor activity by reducing tumor cell proliferation and volume. In one study involving castrate mice with LNCaP/AR(cs) tumors, apalutamide treatment resulted in tumor regression in 8 out of 10 mice compared to only 1 in the bicalutamide group . Furthermore, apalutamide led to a 60% decrease in the proliferative index and a tenfold increase in apoptosis rates compared to vehicle controls.
Clinical Studies and Findings
The clinical efficacy of apalutamide has been evaluated through various trials. A notable phase III study demonstrated that apalutamide significantly improved progression-free survival in patients with nonmetastatic castration-resistant prostate cancer (nmCRPC) .
Case Study Example: ARN-509–001 Trial
- Participants: 30 patients with progressive mCRPC
- Design: Dose escalation (30 to 480 mg)
- Findings: Achieved peak plasma concentrations at 2–3 hours post-dose; steady-state reached after approximately three weeks .
Metabolism and Pharmacokinetics
Apalutamide is primarily metabolized by CYP2C8 and CYP3A4 enzymes. The mean half-life at steady-state is approximately 3 days, with auto-induction effects observed on CYP3A4 activity leading to increased clearance over time .
Table 2: Pharmacokinetic Profile of Apalutamide
Parameter | Value |
---|---|
Absorption | ~100% bioavailability |
Peak Plasma Concentration (t_max) | 2 hours |
Half-Life | ~3 days |
Clearance (CL/F) | Increases from 1.3 L/h to 2.0 L/h at steady state |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Apalutamide-COOH in preclinical studies?
- Methodological Answer : Synthesis typically involves coupling reactions targeting the carboxylic acid (-COOH) functional group. Key steps include:
- Purification : Use reversed-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% formic acid) to isolate this compound .
- Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify structural integrity. Purity should be ≥95% (validated via UV detection at 254 nm) .
- Reproducibility : Document solvent ratios, reaction temperatures, and catalyst concentrations in supplementary materials to enable replication .
Q. How can researchers validate the androgen receptor (AR) binding affinity of this compound in vitro?
- Methodological Answer : Use competitive radioligand binding assays with [³H]-dihydrotestosterone (DHT) in AR-positive cell lines (e.g., LNCaP).
- Protocol : Incubate cells with varying concentrations of this compound and a fixed concentration of [³H]-DHT. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
- Controls : Include enzalutamide as a positive control and vehicle (DMSO) as a negative control.
- Data Interpretation : Report Ki values using the Cheng-Prusoff equation to account for ligand competition dynamics .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in this compound efficacy data across different metastatic prostate cancer models?
- Methodological Answer : Contradictions often arise from model-specific variables (e.g., tumor microenvironment, AR splice variants). Address these by:
- Comparative Analysis : Use paired in vitro (e.g., 22Rv1 cells with AR-V7 expression) and in vivo (e.g., PDX models with low/high metastatic burden) systems to isolate confounding factors .
- Biomarker Profiling : Quantify AR-FL/AR-V7 ratios via qPCR or Western blot in responder vs. non-responder cohorts .
- Meta-Analysis : Aggregate data from public repositories (e.g., PubMed, ClinicalTrials.gov ) to identify trends in patient subgroups (e.g., high-volume vs. low-volume disease) .
Q. How can researchers optimize the design of combination therapy studies involving this compound and immune checkpoint inhibitors?
- Methodological Answer : Focus on mechanistic synergy and toxicity thresholds:
- Preclinical Framework :
Dose Escalation : Use a 3+3 design in murine models to determine the maximum tolerated dose (MTD) of this compound with anti-PD-1 agents .
Immune Monitoring : Flow cytometry for tumor-infiltrating lymphocytes (CD8+/CD4+ ratios) and cytokine panels (IFN-γ, IL-2) to assess immune activation .
- Clinical Translation : Align with phase Ib/II trial endpoints (e.g., PSA response rate, radiographic PFS) and incorporate adaptive randomization for biomarker-driven cohorts .
Q. What computational tools are recommended for predicting this compound metabolite interactions in hepatic models?
- Methodological Answer : Leverage in silico platforms to prioritize metabolites for experimental validation:
- Phase I Metabolism Prediction : Use ADMET Predictor or Schrödinger’s QikProp to identify cytochrome P450 (CYP3A4/2C8)-mediated oxidation sites .
- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess metabolite binding to off-target receptors (e.g., glucocorticoid receptor) .
- Validation : Cross-reference predictions with LC-MS/MS metabolite profiling in hepatocyte incubation studies .
Properties
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N4O3S/c21-14-7-10(2-3-12(14)16(29)30)28-18(32)27(17(31)19(28)4-1-5-19)11-6-13(20(22,23)24)15(8-25)26-9-11/h2-3,6-7,9H,1,4-5H2,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXCBGDFYFFSGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)O)F)C4=CC(=C(N=C4)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332391-04-4 | |
Record name | Apalutamide metabolite M4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332391044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(7-(6-CYANO-5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)-8-OXO-6-THIOXO-5,7-DIAZASPIRO(3.4)OCTAN-5-YL)-2-FLUOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58Z86OCE2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.